1-Ethyl-4-isocyanatopyrazole
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Overview
Description
1-Ethyl-4-isocyanatopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acids and reduction to yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary amines and bases.
Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.
Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.
Major Products Formed:
Urea Derivatives: From substitution reactions.
Pyrazole Derivatives: From cycloaddition reactions.
Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Ethyl-4-isocyanatopyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .
Comparison with Similar Compounds
4-Isocyanatopyrazole: Lacks the ethyl group, resulting in different reactivity and applications.
1-Methyl-4-isocyanatopyrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
4-Isocyanato-1-phenylpyrazole: Contains a phenyl group, leading to distinct biological activities and uses.
Uniqueness: The presence of the ethyl group enhances its solubility and reactivity compared to its analogs, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-4-isocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMDUZXWCUMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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